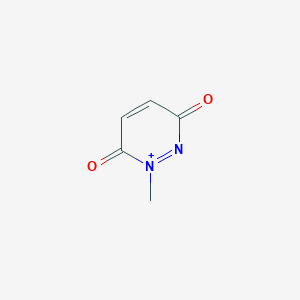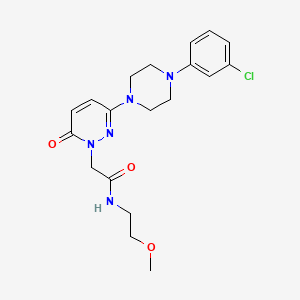![molecular formula C26H23Cl2N5O2S B12166720 2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12166720.png)
2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-chlorophenyl)ethylideneamino]acetamide” is a complex organic compound that features a triazole ring, chlorophenyl groups, and an ethoxyphenyl group. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-chlorophenyl)ethylideneamino]acetamide” typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of Chlorophenyl and Ethoxyphenyl Groups: These groups can be introduced via nucleophilic substitution reactions.
Formation of the Sulfanyl Linkage: This step involves the reaction of thiol groups with appropriate electrophiles.
Formation of the Acetamide Moiety: This can be achieved through condensation reactions involving acyl chlorides and amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Sulfanylgruppe, eingehen, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen könnten den Triazolring oder die Chlorphenylgruppen betreffen.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen könnten an verschiedenen Positionen an den aromatischen Ringen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) könnten verwendet werden.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile (z. B. Amine, Thiole) werden üblicherweise verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So könnte Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen neue funktionelle Gruppen an die aromatischen Ringe einführen könnten.
Wissenschaftliche Forschungsanwendungen
Chemie
Katalyse: Verbindungen mit Triazolringen werden oft als Liganden in katalytischen Reaktionen verwendet.
Materialwissenschaften:
Biologie und Medizin
Antimikrobielle und antifungale Mittel: Die Verbindung könnte auf ihre Fähigkeit untersucht werden, das Wachstum von Bakterien und Pilzen zu hemmen.
Antivirale Mittel:
Industrie
Landwirtschaft: Mögliche Verwendung als Pestizid oder Herbizid.
Pharmazeutika: Entwicklung neuer Medikamente mit verbesserten Wirksamkeitsprofilen und Sicherheitsprofilen.
5. Wirkmechanismus
Der Wirkmechanismus von „2-[[5-(4-Chlorphenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-Chlorphenyl)ethylideneamino]acetamid“ würde von seinem spezifischen biologischen Ziel abhängen. Mögliche Mechanismen beinhalten:
Hemmung von Enzymen: Die Verbindung könnte wichtige Enzyme hemmen, die an Stoffwechselwegen beteiligt sind.
Störung von Zellmembranen: Die Verbindung könnte mit Zellmembranen interagieren und diese stören, was zum Zelltod führt.
Interferenz mit der DNA/RNA-Synthese: Die Verbindung könnte die Synthese von Nukleinsäuren stören und so die Zellreplikation verhindern.
Wirkmechanismus
The mechanism of action of “2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-chlorophenyl)ethylideneamino]acetamide” would depend on its specific biological target. Potential mechanisms include:
Inhibition of Enzymes: The compound could inhibit key enzymes involved in metabolic pathways.
Disruption of Cell Membranes: The compound could interact with and disrupt cell membranes, leading to cell death.
Interference with DNA/RNA Synthesis: The compound could interfere with the synthesis of nucleic acids, preventing cell replication.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-(4-Chlorphenyl)-1,3,4-thiadiazol-2-thiol: Eine Verbindung mit ähnlichen strukturellen Merkmalen und potenziellen biologischen Aktivitäten.
4-(4-Chlorphenyl)-1,2,4-triazol-3-thiol: Eine weitere Verbindung mit einem Triazolring und einer Chlorphenylgruppe.
Einzigartigkeit
„2-[[5-(4-Chlorphenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-Chlorphenyl)ethylideneamino]acetamid“ ist aufgrund der Kombination seiner strukturellen Merkmale einzigartig, die im Vergleich zu ähnlichen Verbindungen unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen können.
Eigenschaften
Molekularformel |
C26H23Cl2N5O2S |
|---|---|
Molekulargewicht |
540.5 g/mol |
IUPAC-Name |
2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C26H23Cl2N5O2S/c1-3-35-23-14-12-22(13-15-23)33-25(19-6-10-21(28)11-7-19)31-32-26(33)36-16-24(34)30-29-17(2)18-4-8-20(27)9-5-18/h4-15H,3,16H2,1-2H3,(H,30,34)/b29-17- |
InChI-Schlüssel |
IDXANSYNANYWHA-RHANQZHGSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(/C)\C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide](/img/structure/B12166639.png)
![3-[5-(benzyloxy)-1H-indol-1-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanamide](/img/structure/B12166653.png)
![8-(1-methylindol-3-yl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione](/img/structure/B12166655.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide](/img/structure/B12166665.png)

![N-[4-(benzyloxy)phenyl]-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B12166681.png)
![methyl N-{4-[(2,3-dihydro-1H-inden-5-yl)sulfamoyl]phenyl}carbamate](/img/structure/B12166685.png)
![2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B12166688.png)
![6-cyclopropyl-N-(2,4-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12166696.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166705.png)
![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B12166709.png)


![2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12166719.png)
